Amyloid beta-peptide(25-35) Amyloid beta-peptide(25-35)
Brand Name: Vulcanchem
CAS No.: 131602-53-4
VCID: VC21540222
InChI: InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)
SMILES: CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Molecular Formula: C45H81N13O14S
Molecular Weight: 1060.3 g/mol

Amyloid beta-peptide(25-35)

CAS No.: 131602-53-4

Cat. No.: VC21540222

Molecular Formula: C45H81N13O14S

Molecular Weight: 1060.3 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Amyloid beta-peptide(25-35) - 131602-53-4

CAS No. 131602-53-4
Molecular Formula C45H81N13O14S
Molecular Weight 1060.3 g/mol
IUPAC Name 2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid
Standard InChI InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)
Standard InChI Key WIHBNMPFWRHGDF-UHFFFAOYSA-N
SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Canonical SMILES CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN

Fundamental Characteristics of Amyloid Beta-Peptide (25-35)

Amyloid beta-peptide (25-35), also referred to as Aβ(25-35), is an eleven amino acid fragment of the larger Alzheimer's amyloid beta peptide. This peptide constitutes a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease . What makes this fragment particularly significant is that it represents the shortest sequence capable of forming large β-sheet fibrils while maintaining the toxic properties characteristic of the full-length Aβ(1-40/42) peptides .

The importance of Aβ(25-35) stems from its status as the functional domain of the amyloid beta peptide. Research has confirmed it to be the bioactive region responsible for many of the neurological effects associated with amyloid beta accumulation . This peptide has been assigned the CAS registry number 131602-53-4, providing a standardized identification for research purposes .

Structural Properties

Aβ(25-35) is known to undergo significant conformational changes depending on environmental conditions. Similar to its parent molecule, this peptide transitions from a soluble, unordered secondary structure to aggregated higher-order fibrillary β-sheet structures . This conformational flexibility is central to its pathological activities in neurological tissues.

The self-assembly process of Aβ(25-35) has been extensively studied using various spectroscopic techniques, particularly circular dichroism (CD) and thioflavin T (ThT) fluorescence spectroscopy . These studies have revealed a characteristic sigmoidal pattern of assembly that includes:

  • An initial lag phase

  • A β-sheet growth phase

  • A plateau phase during which fibrils elongate

This pattern closely resembles that of the full-length peptide, though with some notable differences in kinetics and sensitivity to environmental conditions.

Self-Assembly Characteristics

The self-assembly process of Aβ(25-35) has been thoroughly investigated through various experimental approaches. Research has demonstrated that this process is particularly sensitive to peptide concentration and pH, with these factors significantly influencing the rate of conformational change toward β-sheet structures .

Concentration Effects

A strong concentration dependence has been observed in Aβ(25-35) self-assembly. At higher concentrations (between 200 μM and 1.46 mM), the peptide exhibits very fast aggregation kinetics with rapid adoption of β-conformation . Studies using ThT fluorescence have been conducted at lower concentrations (50–200 μM) to better control and observe the aggregation process.

Table 1: Concentration Effects on Aβ(25-35) Aggregation Properties

ConcentrationLag Phase DurationExponential SlopePlateau Fluorescence IntensityAggregation Rate
50 μMLongerLowerLowerSlower
100 μMModerateModerateModerateModerate
200 μMShorterHigherHigherFaster
>200 μMVery shortVery highVery highVery fast

Research has determined that a peptide concentration of 100 μM provides an optimal balance for observing relatively fast but structurally defined and reproducible kinetic studies .

Molecular Dynamics and Structure

Molecular dynamics simulations have provided valuable insights into the structural details of Aβ(25-35) self-assembly at the atomic level. These computational studies have revealed that four out of five sampled chains preferentially adopted β-sheet structures, with such conformations persisting for extended periods .

The final assembled structure consists of a core formed by two monomers with antiparallel β-sheets. These sheets involve residues 31–34 and 28–30 of adjacent peptides, which interact with the hydrophobic side chains of two other monomers . A key observation from these simulations is the relatively short existence time of intra-β-sheets compared to inter-β-sheets between monomers (approximately 10 ns), indicating the strong propensity of Aβ(25-35) to form larger structures and aggregates .

In comparison with the full-length Aβ(1-42), the Aβ(25-35) fragment demonstrates faster conformational rearrangement. At 100 μM, the kinetic trend of Aβ(25-35) closely resembles that of Aβ(1-42) at 50 μM, despite the latter having approximately four times higher molecular weight and amino acid content . This indicates that the shorter peptide transitions more rapidly to the amyloidogenic β-sheet conformation and therefore exhibits a greater tendency to aggregate.

Biological Effects and Neurotoxicity

Amyloid beta-peptide (25-35) exhibits significant biological activities that have been extensively documented in scientific literature. Its neurotoxic effects make it particularly relevant for Alzheimer's disease research.

Cellular Toxicity

Studies have demonstrated that Aβ(25-35) can induce substantial cytotoxicity in various cell types. Treatment of PC12 cells with 20 μM of Aβ(25-35) for 24 hours reduced cell viability to 67% of control values . Similarly, the peptide has been shown to reduce the viability of cultured cerebral cortical rat neurons at concentrations ranging from 100 nM to 30 μM .

The neurotoxicity of Aβ(25-35), like the full-length peptide, is dependent upon its spontaneous adoption of an aggregated structure . Structure-activity analyses have consistently shown that significant levels of peptide aggregation are invariably associated with significant Aβ-induced neurotoxicity, with both N- and C-terminal regions of the fragment contributing to these processes .

Molecular Mechanisms

Several molecular mechanisms underlie the cytotoxicity of Aβ(25-35). One significant pathway involves the inhibition of glucosylceramide synthase (GCS) activity. Studies have shown that Aβ(25-35) treatment reduces the formation of NBD-GlcCer mediated by GCS without affecting other sphingolipid metabolic pathways . The cytotoxicity significantly increases in GCS-knockout cells, suggesting that GCS inhibition is at least partially responsible for the peptide's toxic effects .

Table 2: Documented Biological Effects of Amyloid Beta-Peptide (25-35)

Biological EffectConcentration/DoseCell/Tissue TypeReference
Reduced cell viability20 μM (24h)PC12 cells
Cytotoxicity100 nM - 30 μMCerebral cortical rat neurons
TPKI/GSK-3beta activation20 μM (6h)Primary hippocampal neurons
Increased glutamate/NMDA response10 μMNeurons
Memory impairment15 nmol/rat (i.c.v.)Rat brain
GCS inhibitionNot specifiedFibroblasts
Membrane reorganizationNot specifiedLipid membranes

Additionally, Aβ(25-35) has been shown to trigger a reorganization of lipid membranes, which may contribute to its damaging effects on cellular function . At a molecular level, the peptide can activate tau protein kinase I/glycogen synthase kinase-3beta (TPKI/GSK-3beta) in primary cultures of hippocampal neurons after 6 hours of exposure at 20 μM concentration .

Role in Alzheimer's Disease Research

The unique properties of Aβ(25-35) have made it an invaluable tool in Alzheimer's disease research, serving as a model for understanding the pathological mechanisms of the full-length peptide and for screening potential therapeutic agents.

As a Model Peptide

Amyloid beta-peptide (25-35) has been widely used as a model for the full-length Aβ in both structural and functional studies . Its shorter chain length significantly facilitates biophysical studies while maintaining the key pathological features of the longer peptides. This makes it particularly useful for detailed investigations using techniques such as circular dichroism spectroscopy, fluorescence spectroscopy, and molecular dynamics simulations .

The peptide has been especially valuable for studying the initial transition of soluble monomers/small oligomers from unordered/α-helix conformations to β-sheet-rich structures. This transformation represents a key event in the self-assembly pathway of amyloid peptides and provides a critical test-bed for designing potential inhibitors as therapeutic agents for Alzheimer's disease .

Therapeutic Target Assessment

Aβ(25-35) serves as an excellent model system for evaluating potential therapeutic approaches targeting amyloid aggregation. The high reproducibility of its sigmoidal aggregation profiles makes it particularly suitable for inhibition studies . This has allowed researchers to screen various compounds for their ability to interfere with the self-assembly process and to elucidate the mechanisms by which these inhibitors function.

Several well-known inhibitors, including myricetin, curcumin, and tetracycline, have been studied for their effects on Aβ(25-35) aggregation . Combined in vitro and theoretical studies have contributed to understanding the mechanism of action of these inhibitors and identifying the specific peptide amino acid residues involved in these interactions. This knowledge is crucial for the rational design of more potent molecules capable of antagonizing the self-assembly process .

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